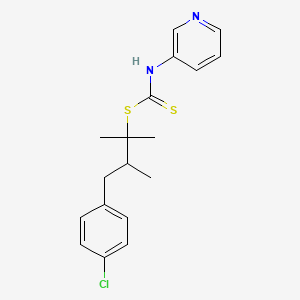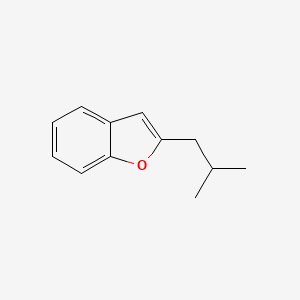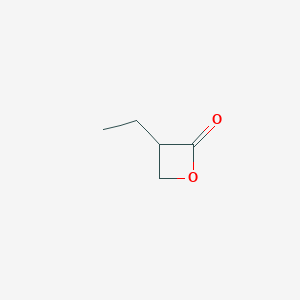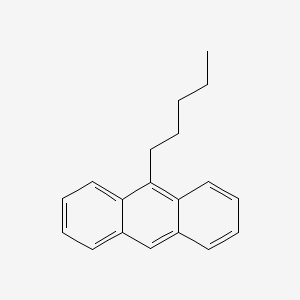
9-Pentylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Pentylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene ringsAnthracene derivatives, including this compound, are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Pentylanthracene typically involves the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{5}\text{H}{11}\text{Cl} \rightarrow \text{C}{19}\text{H}{20} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, particularly at the 1, 2, 4, and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene.
科学的研究の応用
9-Pentylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent marker in medical diagnostics.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices
作用機序
The mechanism of action of 9-Pentylanthracene is primarily based on its ability to absorb and emit light. The compound’s extended conjugated π-system allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties make it an effective component in devices that rely on light emission and energy transfer .
類似化合物との比較
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Pentylanthracene, such as OLEDs and photophysical studies.
- 9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it suitable for specific applications in triplet-triplet annihilation upconversion.
- 9,10-Bis(phenylethynyl)anthracene: Possesses unique electronic properties due to the phenylethynyl groups, making it a valuable material in optoelectronic devices .
特性
CAS番号 |
33576-54-4 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
IUPAC名 |
9-pentylanthracene |
InChI |
InChI=1S/C19H20/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h5-12,14H,2-4,13H2,1H3 |
InChIキー |
ZSKMTKFEJPCWSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
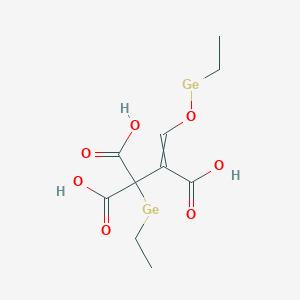

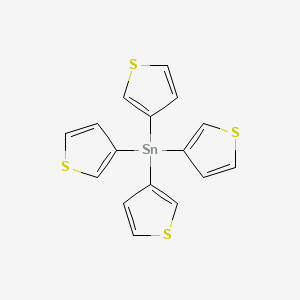
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)

